PNU-120596

Catalog No.
S539934
CAS No.
501925-31-1
M.F
C13H14ClN3O4
M. Wt
311.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PNU-120596

CAS Number

501925-31-1

Product Name

PNU-120596

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C13H14ClN3O4

Molecular Weight

311.72 g/mol

InChI

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18)

InChI Key

CEIIEALEIHQDBX-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl

Solubility

Soluble in DMSO

Synonyms

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, PNU 120596, PNU-120596, PNU120596

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl

Description

The exact mass of the compound 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea is 311.0673 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Positive Allosteric Modulator of Alpha-7 Nicotinic Acetylcholine Receptor

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, also known as PNU-120596, is a chemical compound studied for its potential to modulate certain neurotransmitter receptors. Specifically, research has focused on PNU-120596 as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Positive allosteric modulators bind to a site different from the neurotransmitter binding site but can influence how the receptor responds to the neurotransmitter PubMed: .

Potential Therapeutic Applications

PNU-120596 has been studied for its potential therapeutic applications in neurological disorders where dysfunction of the alpha-7 nicotinic acetylcholine receptor is implicated. These disorders include Alzheimer's disease, schizophrenia, and cognitive impairments PubMed: .

PNU-120596 is a chemical compound recognized as a potent and selective positive allosteric modulator of the alpha-7 subtype of nicotinic acetylcholine receptors. Its chemical formula is C₁₃H₁₄ClN₃O₄, with a molar mass of 311.72 g/mol. This compound is primarily utilized in scientific research to explore cholinergic regulation of neurotransmitter release, specifically dopamine and glutamate, in the central nervous system .

PNU-120596 functions by binding to the alpha-7 nicotinic acetylcholine receptors, enhancing their activity without directly activating them. This modulation can lead to increased calcium flux in neurons, thereby influencing various signaling pathways. The compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .

The biological activity of PNU-120596 includes its ability to modulate pain responses and inflammation. Studies have demonstrated that it significantly reduces nociceptive behaviors in animal models, indicating potential analgesic properties. Specifically, PNU-120596 has been observed to attenuate pain-related behaviors in formalin tests, suggesting its efficacy in managing chronic pain conditions . Additionally, it has been implicated in suppressing inflammatory factors such as tumor necrosis factor-alpha and interleukin-6, marking its relevance in neuroinflammatory contexts .

PNU-120596 has significant applications in neuroscience research, particularly concerning its role in cholinergic signaling pathways. It is used to study conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders where cholinergic dysfunction is evident. Its ability to enhance neurotransmitter release positions it as a potential therapeutic agent for cognitive enhancement and neuroprotection .

Interaction studies have revealed that PNU-120596 selectively enhances the activation of alpha-7 nicotinic acetylcholine receptors without affecting other nicotinic subtypes like alpha-4 beta-2 or alpha-3 beta-4. This selectivity is crucial for minimizing side effects associated with broader receptor activation. Furthermore, research indicates that PNU-120596 may influence downstream signaling pathways involving extracellular signal-regulated kinases, which are essential for mediating its effects on pain and inflammation .

PNU-120596 can be compared with several other compounds that also act as positive allosteric modulators of nicotinic receptors:

Compound NameMechanism of ActionSelectivityUnique Features
NS1738Positive allosteric modulatorAlpha-7Type I modulator; affects peak current
5-Iodo-A-85380Positive allosteric modulatorAlpha-7High potency; distinct pharmacological profile
MRS 2500Positive allosteric modulatorAlpha-7Selective for alpha-7; potential anxiolytic effects

PNU-120596 stands out due to its unique dual action on receptor activation and voltage-dependent inhibition, distinguishing it from other modulators which may primarily enhance receptor activity without such nuanced effects .

Standard Synthesis Pathways

The established synthetic route for PNU-120596 employs a straightforward isocyanate coupling methodology that has proven both reliable and scalable for research applications [2] [3].

Isocyanate Coupling Reactions

The primary synthetic strategy for PNU-120596 centers on the coupling reaction between 5-chloro-2,4-dimethoxyphenyl isocyanate and 3-amino-5-methylisoxazole [2]. This reaction follows the general mechanism of nucleophilic addition of the amine to the electrophilic carbon of the isocyanate functionality, resulting in the formation of the characteristic urea linkage that defines the compound's structure.

The reaction proceeds under controlled thermal conditions, with the coupling partners maintained at 65°C in dry benzene solvent for a period of four days [2]. This extended reaction time reflects the relatively moderate reactivity of the isocyanate component and the need to drive the reaction to completion while avoiding side reactions that might compromise product purity.

Reaction ParameterSpecification
Starting Materials5-chloro-2,4-dimethoxyphenyl isocyanate (2.5 mmol) + 3-amino-5-methylisoxazole (1 equivalent)
Solvent SystemDry benzene (50 mL)
Reaction Temperature65°C
Reaction Duration4 days
Product Yield39%
Product FormFluffy white solid

The isocyanate coupling approach offers several advantages, including the commercial availability of both starting materials, the straightforward reaction mechanism, and the ability to monitor reaction progress through conventional analytical techniques [2]. The reaction stoichiometry employs equimolar quantities of the coupling partners, with the isocyanate component typically used in slight excess to ensure complete consumption of the amine nucleophile.

Recent investigations into isocyanate synthesis methodologies have explored copper-catalyzed radical-relay reactions that enable the formation of isocyanate intermediates through benzylic carbon-hydrogen functionalization [4]. These approaches utilize copper acetate catalysts in combination with bis(oxazoline) ligands, trimethylsilyl isocyanate, and N-fluorobenzenesulfonimide to achieve selective isocyanate formation under mild conditions [4]. Such methodologies demonstrate high site selectivity and good functional group tolerance, representing potential alternative approaches for accessing the requisite isocyanate starting materials.

Recrystallization and Purification Techniques

The purification of PNU-120596 employs a comprehensive recrystallization protocol designed to achieve pharmaceutical-grade purity [2]. Following the completion of the coupling reaction, the crude reaction mixture undergoes concentration in vacuo to remove the benzene solvent and provide the crude solid product.

The purification sequence involves multiple recrystallization steps from isopropanol solvent [2]. This approach capitalizes on the differential solubility characteristics of PNU-120596 and potential impurities in hot versus cold isopropanol. The compound demonstrates appreciable solubility in hot isopropanol while showing significantly reduced solubility at ambient temperature, providing the thermodynamic driving force for selective crystallization.

Purification StageMethodPurpose
Initial CrystallizationHot isopropanol dissolution followed by coolingPrimary purification and impurity removal
Multiple RecrystallizationThree successive recrystallizations from isopropanolProgressive purity enhancement
DecolorizationActivated carbon treatment in isopropanolRemoval of colored impurities
FiltrationDiatomaceous earth (Celite) pad filtrationElimination of insoluble particulates
Final IsolationConcentration and dryingRecovery of purified product

The decolorization step employs activated carbon treatment, which effectively removes trace colored impurities that might otherwise compromise the aesthetic and analytical properties of the final product [2]. The activated carbon acts through adsorption mechanisms, selectively binding chromophoric impurities while leaving the desired product in solution.

Filtration through diatomaceous earth (Celite) provides mechanical removal of any remaining particulate matter, including residual activated carbon and any insoluble degradation products [2]. This step ensures the clarity of the final solution and prevents contamination of the crystallized product with extraneous materials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

311.0672836 g/mol

Monoisotopic Mass

311.0672836 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9EZT3PTH2J

Wikipedia

PNU-120,596

Dates

Last modified: 08-15-2023
1: Marotta CB, Lester HA, Dougherty DA. An Unaltered Orthosteric Site and a Network of Long-Range Allosteric Interactions for PNU-120596 in α7 Nicotinic Acetylcholine Receptors. Chem Biol. 2015 Aug 20;22(8):1063-73. doi: 10.1016/j.chembiol.2015.06.018. Epub 2015 Jul 23. PubMed PMID: 26211363; PubMed Central PMCID: PMC4547686.
2: Szabo AK, Pesti K, Mike A, Vizi ES. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors. Neuropharmacology. 2014 Jun;81:42-54. doi: 10.1016/j.neuropharm.2014.01.033. Epub 2014 Jan 31. PubMed PMID: 24486377.
3: Kalappa BI, Uteshev VV. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels. Eur J Pharmacol. 2013 Oct 15;718(1-3):226-34. doi: 10.1016/j.ejphar.2013.08.027. Epub 2013 Sep 11. PubMed PMID: 24036349; PubMed Central PMCID: PMC3839061.
4: Callahan PM, Hutchings EJ, Kille NJ, Chapman JM, Terry AV Jr. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates. Neuropharmacology. 2013 Apr;67:201-12. doi: 10.1016/j.neuropharm.2012.10.019. Epub 2012 Nov 17. PubMed PMID: 23168113; PubMed Central PMCID: PMC3562411.
5: Munro G, Hansen R, Erichsen H, Timmermann D, Christensen J, Hansen H. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat. Br J Pharmacol. 2012 Sep;167(2):421-35. doi: 10.1111/j.1476-5381.2012.02003.x. PubMed PMID: 22536953; PubMed Central PMCID: PMC3481048.
6: Uteshev VV. Somatic integration of single ion channel responses of α7 nicotinic acetylcholine receptors enhanced by PNU-120596. PLoS One. 2012;7(3):e32951. doi: 10.1371/journal.pone.0032951. Epub 2012 Mar 30. PubMed PMID: 22479351; PubMed Central PMCID: PMC3316542.
7: Li H, Zhang ZZ, Zhan J, He XH, Song XM, Wang YL. Protective effect of PNU-120596, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats. J Cardiovasc Pharmacol. 2012 Jun;59(6):507-13. doi: 10.1097/FJC.0b013e31824c86c3. PubMed PMID: 22343370.
8: McLean SL, Idris NF, Grayson B, Gendle DF, Mackie C, Lesage AS, Pemberton DJ, Neill JC. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats. J Psychopharmacol. 2012 Sep;26(9):1265-70. doi: 10.1177/0269881111431747. Epub 2011 Dec 18. PubMed PMID: 22182741.
9: Williams DK, Wang J, Papke RL. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states. Mol Pharmacol. 2011 Dec;80(6):1013-32. doi: 10.1124/mol.111.074302. Epub 2011 Sep 1. PubMed PMID: 21885620; PubMed Central PMCID: PMC3228536.
10: Kalappa BI, Gusev AG, Uteshev VV. Activation of functional α7-containing nAChRs in hippocampal CA1 pyramidal neurons by physiological levels of choline in the presence of PNU-120596. PLoS One. 2010 Nov 12;5(11):e13964. doi: 10.1371/journal.pone.0013964. PubMed PMID: 21103043; PubMed Central PMCID: PMC2980465.
11: Gusev AG, Uteshev VV. Physiological concentrations of choline activate native alpha7-containing nicotinic acetylcholine receptors in the presence of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea]. J Pharmacol Exp Ther. 2010 Feb;332(2):588-98. doi: 10.1124/jpet.109.162099. Epub 2009 Nov 18. PubMed PMID: 19923442; PubMed Central PMCID: PMC2812114.
12: Livingstone PD, Dickinson JA, Srinivasan J, Kew JN, Wonnacott S. Glutamate-dopamine crosstalk in the rat prefrontal cortex is modulated by Alpha7 nicotinic receptors and potentiated by PNU-120596. J Mol Neurosci. 2010 Jan;40(1-2):172-6. doi: 10.1007/s12031-009-9232-5. Epub 2009 Aug 18. PubMed PMID: 19688191.
13: Barron SC, McLaughlin JT, See JA, Richards VL, Rosenberg RL. An allosteric modulator of alpha7 nicotinic receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596), causes conformational changes in the extracellular ligand binding domain similar to those caused by acetylcholine. Mol Pharmacol. 2009 Aug;76(2):253-63. doi: 10.1124/mol.109.056226. Epub 2009 May 1. PubMed PMID: 19411608; PubMed Central PMCID: PMC2713121.

Explore Compound Types